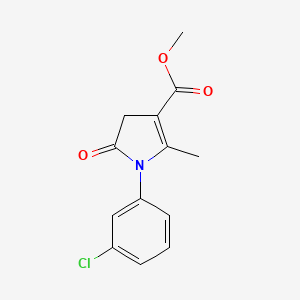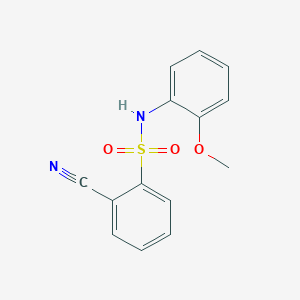![molecular formula C16H15ClO4 B5594120 methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5594120.png)
methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes, including substitution, nitration, reduction, cyclization, and chlorination, with varying yields and purities. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, derived from methyl 4-hydroxy-3-methoxybenzoate, demonstrates the complexity and efficiency of these synthetic pathways (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate has been elucidated using various spectroscopic methods and X-ray crystallography. These studies confirm the molecular structure and provide insights into the electron distribution and molecular geometry. For example, the structural properties of a synthesized compound were explored using 1H NMR, 13C NMR, MS, and FT-IR spectroscopy, along with X-ray diffraction, which confirmed the expected structure and provided a basis for further molecular dynamics and docking studies (Wu et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate and its derivatives highlight the compound's reactivity under various conditions. Studies on oxidative debenzylation of related methyl esters reveal the compounds' stability and reactivity towards specific reagents, providing insights into their chemical properties and potential for functional group transformations (Yoo et al., 1990).
Physical Properties Analysis
The physical properties of methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate, such as melting point, boiling point, and solubility, are crucial for its application in various fields. These properties depend on the molecular structure and are typically determined through experimental studies involving crystallography and thermogravimetric analysis. The study of methyl 4-hydroxybenzoate provides an example of how crystal structure analysis and Hirshfeld surface analysis can reveal intermolecular interactions and packing, which are directly related to the physical properties of the compound (Sharfalddin et al., 2020).
Applications De Recherche Scientifique
Antitumor and Antimicrobial Activities
Research on new compounds derived from marine endophytic fungi, including compounds structurally related to "methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate," has shown moderate antitumor and antimicrobial activities. These findings suggest potential applications in developing new pharmaceutical agents or in biotechnological processes aimed at combating diseases and infections (X. Xia et al., 2011).
Environmental Stability and Photostabilization
Studies on phenolic-type stabilizers, including those structurally similar to the query compound, have investigated their role as generators and quenchers of singlet molecular oxygen. These findings are relevant for understanding the environmental stability of such compounds and their potential use in photostabilization processes, which could have implications for material science and environmental protection (A. Soltermann et al., 1995).
Metabolic Studies and Biodegradation
Research on the metabolism of aromatic acids by specific bacteria strains has provided insights into the biodegradation pathways of compounds similar to "methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate." Understanding these pathways is crucial for environmental science, bioremediation efforts, and the development of sustainable chemical processes (M. Donnelly & S. Dagley, 1980).
Analytical Methodology
Advancements in analytical methods for detecting environmental phenols and related compounds in human milk highlight the relevance of understanding the occurrence and impact of such compounds in the environment and human health. This research area is critical for public health, environmental monitoring, and the development of safer consumer products (X. Ye et al., 2008).
Propriétés
IUPAC Name |
methyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-15-9-12(16(18)20-2)5-8-14(15)21-10-11-3-6-13(17)7-4-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNESQWXGPFSLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,5R*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5594051.png)
![1-cyclohexyl-3-(cyclopropylmethyl)-5-[(4-hydroxypiperidin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5594057.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylcyclohexanecarboxamide](/img/structure/B5594063.png)
![ethyl 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate](/img/structure/B5594071.png)
![5,7-dimethyl-3-{[3-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]methyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5594081.png)

![1,4,6-trimethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5594092.png)
![1-ethyl-4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperazine](/img/structure/B5594098.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-1-[2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5594106.png)

![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5594123.png)

![methyl 2-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5594160.png)
